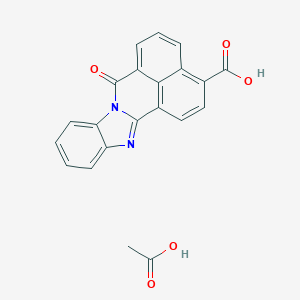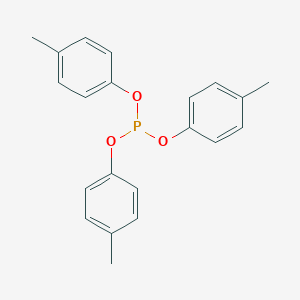
3-(Trifluoromethyl)benzonitrile
Vue d'ensemble
Description
3-(Trifluoromethyl)benzonitrile (TFMBN) is an organic compound belonging to the family of nitriles. It is a colorless liquid with a pungent odor. It is insoluble in water, but soluble in organic solvents. TFMBN is used in numerous scientific and industrial applications due to its unique properties. Its wide range of applications include synthesis of pharmaceuticals, agrochemicals, polymers, and other materials.
Applications De Recherche Scientifique
High-Temperature Vapor Phase Reactions
Nitrogen trifluoride reacts with benzylic substrates like 3-(Trifluoromethyl)benzonitrile at high temperatures, around 400°C. The reactions vary based on the substrate, leading to products like benzonitrile, demonstrating the involvement of this compound in high-temperature chemical processes and its potential in various industrial applications (Belter, 2011).
Electrolyte Additive in High Voltage Batteries
This compound, when used as an electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium-ion batteries, shows significant improvement in cyclic stability. It forms a protective film on the cathode, preventing oxidation decomposition of the electrolyte and suppressing manganese dissolution, which is pivotal for the durability and performance of batteries (Huang et al., 2014).
Catalysis in Chemical Synthesis
This compound is used in the iodination of substrates under continuous flow conditions, showcasing its role in facilitating and directing chemical synthesis pathways. The process involves C–H lithiation and treatment with iodine, proving its versatility and importance in synthetic chemistry (Dunn et al., 2018).
Safety and Hazards
3-(Trifluoromethyl)benzonitrile is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Personal protective equipment should be used when handling this chemical .
Mécanisme D'action
Target of Action
It is known that trifluoromethyl group-containing compounds often target lipid kinases such as pi3ks . These kinases play a crucial role in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Mode of Action
Trifluoromethyl group-containing compounds generally interact with their targets, leading to changes in the biochemical processes of the cell .
Biochemical Pathways
Given the potential target of pi3ks, it can be inferred that the compound may influence pathways related to cell proliferation, apoptosis, and glucose metabolism .
Pharmacokinetics
Its physical properties such as boiling point (189 °c), melting point (16-20 °c), and density (1281 g/mL at 25 °C) have been reported . These properties can influence the compound’s bioavailability.
Result of Action
Based on the potential target of pi3ks, it can be inferred that the compound may influence cell proliferation, apoptosis, and glucose metabolism .
Analyse Biochimique
Biochemical Properties
3-(Trifluoromethyl)benzonitrile plays a significant role in biochemical reactions, particularly in the determination of electron affinity in compounds like 1,3,5,7-cyclooctatetraene . It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been used to study the electron affinity of cyclooctatetraene, providing insights into the compound’s reactivity and interaction with other biomolecules .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior and metabolic activity . Additionally, it has been observed to impact cell signaling pathways, potentially affecting cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and function. For example, it has been used as a reference compound to determine the electron affinity of cyclooctatetraene, highlighting its ability to interact with and influence the behavior of other molecules . These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties and interactions with biomolecules . Long-term exposure to this compound in in vitro or in vivo studies has been observed to affect cellular function, highlighting the importance of monitoring its stability and degradation over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Studies have shown that high doses of this compound can result in toxic or adverse effects, including changes in gene expression and enzyme activity . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in biochemical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and function. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular behavior and activity . For instance, it has been observed to interact with nitrilases, enzymes that catalyze the hydrolysis of nitrile compounds, influencing their activity and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement and localization within cells . These interactions can affect the compound’s accumulation and distribution, ultimately influencing its biochemical properties and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall effects on cellular processes .
Propriétés
IUPAC Name |
3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOBINRVCUWLGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022026 | |
| Record name | alpha,alpha,alpha-Trifluoro-m-tolunitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
368-77-4 | |
| Record name | 3-(Trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)benzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 368-77-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha,alpha,alpha-Trifluoro-m-tolunitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α-trifluoro-m-toluonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(TRIFLUOROMETHYL)BENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7ZD7DK3AY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the crystal structure of 3-(Trifluoromethyl)benzonitrile?
A1: The crystal structure of this compound reveals key information about its intermolecular interactions. The molecule exhibits intramolecular C—H⋯F hydrogen bonding, leading to an S(7) ring motif. [] Furthermore, intermolecular C—H⋯F and C—H⋯O interactions connect the molecules, forming R 2 2(8) ring motifs and chains. [] This understanding of the compound's solid-state structure can be crucial for designing derivatives or predicting its behavior in materials.
Q2: How is this compound utilized in organic synthesis?
A2: this compound serves as a valuable building block in organic synthesis. One notable application is its use as a substrate in the photochemical Wohl‐Ziegler benzylic bromination reaction. [] This reaction enables the introduction of a bromine atom at the benzylic position, providing access to a variety of functionalized derivatives. The photochemical approach, as explored in the research, offers advantages such as mild conditions and scalability. []
Q3: Can you elaborate on the role of this compound derivatives in OLED technology?
A3: Derivatives of this compound, specifically those incorporating bicarbazole units like pCNBCzoCF3, exhibit promising properties for OLED applications. [, ] These molecules demonstrate both intramolecular thermally activated delayed fluorescence (TADF) and the ability to form exciplex states with suitable acceptor materials like m‐MTDATA. [] This dual emission capability allows for the development of OLEDs with tunable color output, as demonstrated by the voltage-controlled generation of both orange (exciplex) and sky-blue (intramolecular) emissions. []
Q4: What insights do magnetic resonance studies provide about this compound derivatives in OLEDs?
A4: Electroluminescence detected magnetic resonance (ELDMR) studies on OLED devices incorporating pCNBCzoCF3 provide valuable information about the spin-dependent processes involved in TADF. [] ELDMR helps analyze the thermally activated triplet-to-singlet up-conversion, allowing researchers to determine the activation energies for both intra- and intermolecular TADF. [] These insights contribute to a deeper understanding of the mechanisms governing the performance of TADF-based OLEDs.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














